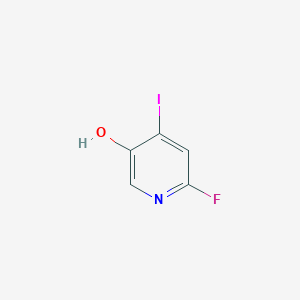
(2-azidopropyl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidopropyl)(methyl)amine hydrochloride, commonly known as APMA, is an organic compound used in a variety of scientific research applications. It is a derivative of the aliphatic amine, propylamine, and is highly reactive due to the presence of a reactive azido group. APMA is used as a reagent in a variety of chemical reactions and has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
APMA is used in a variety of scientific research applications due to its highly reactive nature. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of aryl azides and in the synthesis of aryl amines. It is also used in the synthesis of heterocycles and in the preparation of other azido compounds. In addition, APMA is used in biochemistry and pharmacology to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of APMA is related to its highly reactive nature. The azido group is highly reactive and can undergo a variety of chemical reactions, such as nucleophilic substitution and addition reactions. These reactions can be used to synthesize a variety of compounds, including aryl azides and aryl amines. In addition, the azido group can react with other molecules, such as proteins and enzymes, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of APMA are largely unknown due to the lack of research on the compound. However, it is known that APMA is highly reactive and can interact with proteins and enzymes. This interaction can lead to changes in the activity of these proteins and enzymes, which can have a variety of effects on biochemical and physiological processes.
実験室実験の利点と制限
The main advantage of using APMA in lab experiments is its highly reactive nature, which allows for the synthesis of a variety of compounds. In addition, APMA is relatively inexpensive and easy to obtain. However, APMA is highly toxic and must be handled with caution. It is also highly flammable and should be stored in a cool, dry place away from any sources of heat or flame.
将来の方向性
The future directions for APMA research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of APMA and to identify potential new uses for the compound. Finally, further investigation into the synthesis of APMA and its derivatives is needed to improve the efficiency and yield of the reaction.
合成法
APMA can be synthesized through the reaction of propylamine with sodium azide. This reaction takes place in an aqueous solution at a temperature of 0-5°C and is catalyzed by sodium hydroxide. The reaction is highly exothermic and yields a white solid that is then purified through recrystallization. APMA can also be synthesized from the reaction of propylamine with hydrazoic acid, which yields a similar product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-azidopropyl)(methyl)amine hydrochloride involves the reaction of 2-bromo-1-chloropropane with sodium azide to form 2-azidopropyl chloride, which is then reacted with methylamine to form the desired product.", "Starting Materials": [ "2-bromo-1-chloropropane", "sodium azide", "methylamine", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-chloropropane (1.0 g, 6.0 mmol) in dry diethyl ether (10 mL) in a round-bottom flask.", "Step 2: Add sodium azide (0.70 g, 10.8 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Filter the mixture through a pad of sodium sulfate to remove any solid impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain 2-azidopropyl chloride as a colorless liquid (yield: 90%).", "Step 5: Dissolve 2-azidopropyl chloride (0.50 g, 3.0 mmol) in dry diethyl ether (5 mL) in a round-bottom flask.", "Step 6: Add methylamine (0.30 g, 6.0 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 7: Add hydrochloric acid (1 M, 5 mL) to the flask and stir the mixture for an additional 30 minutes.", "Step 8: Filter the mixture through a pad of sodium sulfate to remove any solid impurities.", "Step 9: Concentrate the filtrate under reduced pressure to obtain (2-azidopropyl)(methyl)amine hydrochloride as a white solid (yield: 80%)." ] } | |
CAS番号 |
138373-93-0 |
製品名 |
(2-azidopropyl)(methyl)amine hydrochloride |
分子式 |
C4H11ClN4 |
分子量 |
150.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



